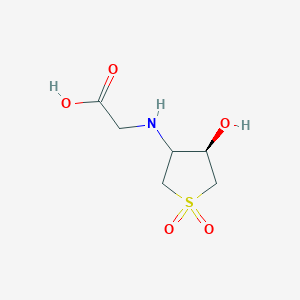

N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

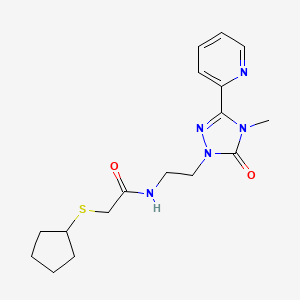

“N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine”, commonly known as HttGly, is an amino acid derivative that has attracted much research attention due to its unique chemical and biological properties. It has a molecular formula of C6H11NO5S and an average mass of 209.220 Da .

Synthesis Analysis

A series of compounds similar to HttGly have been synthesized and characterized in a study . The study describes the discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .Molecular Structure Analysis

The molecular structure of HttGly includes a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, with two oxygen atoms attached, making it a dioxido compound. It also has a hydroxy group (OH) and a glycine residue attached to the ring .Physical And Chemical Properties Analysis

HttGly has a molecular formula of C6H11NO5S and an average mass of 209.220 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the search results.Wissenschaftliche Forschungsanwendungen

Glycine in Metabolic Regulation and Health

Glycine, a major amino acid in mammals, plays a crucial role in metabolic regulation, antioxidative reactions, and neurological function. It is synthesized from serine, threonine, choline, and hydroxyproline and is involved in the biosynthesis of significant molecules such as glutathione, heme, and creatine. Its therapeutic potential is explored in preventing tissue injury, enhancing protein synthesis, and treating metabolic disorders such as obesity, diabetes, and cardiovascular diseases (Wang et al., 2013).

Glycine's Role in Disease Prevention and Treatment

Glycine supplementation has been effective in various disease states, including cancer prevention, due to its ability to improve health and support growth and well-being in humans and animals. Its role in enhancing sleep quality and neurological functions further underscores its potential in dietary interventions for health improvement and disease prevention (Razak et al., 2017).

Glycine in Collagen Synthesis

The amino acid is essential in collagen synthesis, contributing to the normal structure and strength of connective tissues. Understanding the impact of glycine substitutions or interruptions in collagen's triple-helix structure can aid in the development of therapeutic strategies for connective tissue disorders and wound healing (Long et al., 1993).

Glycine and Plant Stress Resistance

In the context of agriculture and plant science, glycine betaine (GB) and proline accumulation in plants under stress conditions like drought and salinity have been studied. These compounds help maintain enzyme and membrane integrity, potentially offering strategies for crop enhancement and stress management in agricultural settings (Ashraf & Foolad, 2007).

Glycine in Obesity and Metabolic Diseases

Recent studies have highlighted the altered metabolism of glycine in obesity and metabolic diseases, pointing to lower circulating levels of glycine in such conditions. Research suggests that increasing glycine availability could be beneficial in managing obesity and related metabolic disturbances, indicating a potential area for therapeutic development (Alves et al., 2019).

Eigenschaften

IUPAC Name |

2-[[(4R)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4?,5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVZCHIOQLIKAY-AKGZTFGVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(CS1(=O)=O)NCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572603.png)

![3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2572604.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572609.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2572611.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2572619.png)

![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2572622.png)

![3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride](/img/structure/B2572625.png)